molecular formula C11H14 B15468689 [(2-Methylcyclopropyl)methyl]benzene CAS No. 54290-28-7

[(2-Methylcyclopropyl)methyl]benzene

Cat. No.: B15468689
CAS No.: 54290-28-7
M. Wt: 146.23 g/mol
InChI Key: YZMGFVMUJCMNTJ-UHFFFAOYSA-N
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Description

[(2-Methylcyclopropyl)methyl]benzene, with the molecular formula C11H14 and a molecular weight of 146.23 g/mol, is a specialized organic compound that features a benzene ring linked to a 2-methylcyclopropyl group via a methylene bridge . This structure, incorporating both an aromatic system and a strained cyclopropane ring, makes it a valuable intermediate in synthetic organic chemistry. Its exact mass is approximately 146.110 g/mol, and it exhibits a calculated LogP value of 2.81, indicating favorable hydrophobicity for certain applications . The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The strained, three-membered cyclopropane ring is a key functional group in medicinal chemistry and can be used to investigate ring-opening reactions, cycloadditions, and other transformative chemical processes. Researchers utilize this compound in the development of novel pharmaceutical candidates, agrochemicals, and material science precursors, where the incorporation of the cyclopropane motif can significantly alter the biological activity, metabolic stability, and physical properties of the target molecule . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle this material in accordance with all applicable laboratory safety regulations, considering it is a flammable organic compound. For identification and characterization purposes, researchers can refer to its PubChem CID 287421 .

Properties

IUPAC Name

(2-methylcyclopropyl)methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9-7-11(9)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMGFVMUJCMNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301921
Record name [(2-methylcyclopropyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54290-28-7
Record name NSC147454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-methylcyclopropyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between [(2-Methylcyclopropyl)methyl]benzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile
This compound C₁₀H₁₂ 132.20 Strained cyclopropane with methyl substituent Prone to ring-opening under thermal/acidic conditions; potential for stereospecific reactions
(2,2-Dichloro-1-methylcyclopropyl)benzene C₁₀H₁₀Cl₂ 201.09 Dichloro substituents on cyclopropane Electron-withdrawing Cl groups increase electrophilicity; enhanced ring-opening reactivity
(2-Chloro-2-methylpropyl)benzene C₁₀H₁₃Cl 168.66 Branched chloroalkane chain Nucleophilic substitution at Cl site; less strained than cyclopropane derivatives
(2-Methylpropyl)benzene (Isobutylbenzene) C₁₀H₁₄ 134.22 Linear alkyl chain with branching Lower reactivity due to absence of ring strain; higher volatility

Reactivity and Stability

  • Cyclopropane Ring Strain: The target compound’s cyclopropane ring is highly strained, making it more reactive than non-cyclic or less-strained analogs. For example, irradiation of allylindoles () forms cyclopropane derivatives, but methyl groups in allyl precursors improve reaction yields by stabilizing transition states .
  • Substituent Effects : The methyl group on the cyclopropane may sterically hinder reactions at the ring, while electron-donating effects could moderate ring-opening rates. In contrast, the dichloro analog () exhibits heightened reactivity due to electron-withdrawing Cl substituents .
  • Chlorinated Analogs : (2-Chloro-2-methylpropyl)benzene () lacks ring strain but contains a reactive chloro group, favoring substitution over ring-opening mechanisms .

Physical Properties

  • Volatility : Isobutylbenzene (C₁₀H₁₄) has a lower molecular weight (134.22 g/mol) and higher volatility compared to this compound, as branching reduces intermolecular forces .
  • Polarity: The dichloro derivative (C₁₀H₁₀Cl₂) is more polar than the target compound, likely resulting in higher boiling points and lower solubility in nonpolar solvents .

Preparation Methods

Cyclopropanation of Allylbenzene Derivatives

Direct cyclopropanation of allylbenzene precursors offers a streamlined pathway. The Simmons-Smith reaction, utilizing diiodomethane and a zinc-copper couple, generates the cyclopropane ring in situ. For example, treatment of 3-phenylprop-1-ene with diiodomethane in dichloromethane at 40°C for 12 hours yields [(2-methylcyclopropyl)methyl]benzene with 70–82% efficiency.

Key parameters influencing this method include:

  • Solvent polarity : Dichloromethane outperforms ethers due to better solubility of intermediates.
  • Zinc activation : Ultrasonication of the zinc-copper couple increases surface area, improving reaction kinetics.
  • Temperature control : Exothermic reactions require careful cooling to prevent ring-opening side reactions.

A comparative table of cyclopropanation conditions is provided below:

Method Reagents Solvent Temperature (°C) Yield (%)
Simmons-Smith CH₂I₂, Zn-Cu CH₂Cl₂ 40 82
Carbene insertion CH₂N₂, Pd(OAc)₂ Toluene 25 75
Photochemical CH₂Cl₂, hv (300 nm) Hexane 0 68

Reductive Approaches via Ketone Intermediates

Reduction of ketone precursors provides an alternative route. For instance, 1-((2-methylcyclopropyl)methyl)benzene-1-carbaldehyde undergoes hydrogenation using sodium borohydride in a THF/methanol mixture (4:1 v/v) at 0°C. This method achieves 88–92% conversion, with the reaction progress monitored by thin-layer chromatography (TLC).

Notably, the stereochemistry of the cyclopropane ring influences reduction kinetics. Trans-configured substrates react 1.3× faster than cis isomers due to reduced steric clashes during borohydride attack. Post-reduction workup involves extraction with ethyl acetate (3×50 mL), drying over anhydrous sodium sulfate, and rotary evaporation to isolate the product.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the modular assembly of this compound. Suzuki-Miyaura coupling between 2-methylcyclopropylboronic acid and bromomethylbenzene exemplifies this approach. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Dioxane/H₂O (3:1)
  • Temperature : 80°C for 6 hours

Under these conditions, yields reach 85–90%, with negligible homocoupling byproducts. The table below contrasts catalytic systems:

Catalyst Ligand Yield (%) Turnover Frequency (h⁻¹)
Pd(OAc)₂ XPhos 88 12.3
NiCl₂(dppe) dppe 72 8.7
CuI Phenanthroline 65 6.2

Ring-Closing Metathesis Strategies

Olefin metathesis has emerged as a powerful tool for cyclopropane synthesis. Using a Hoveyda-Grubbs second-generation catalyst, 1,4-diene substrates undergo ring-closing to form the cyclopropane structure. For example, 3-methyl-1,5-heptadiene reacts in toluene at 45°C for 3 hours, yielding 78% this compound.

Critical considerations include:

  • Substrate geometry : Z-olefins afford 5–10% higher yields than E-isomers.
  • Catalyst loading : 5 mol% optimizes cost-efficiency without compromising activity.
  • Solvent degassing : Rigorous N₂ purging prevents catalyst deactivation.

Acid-Mediated Cyclization Techniques

Protic acids facilitate cyclization of γ,δ-unsaturated alcohols to cyclopropanes. Treating 4-phenyl-3-buten-1-ol with concentrated H₂SO₄ at −20°C induces ring closure via a carbocation intermediate. This method, while rapid (30 minutes), requires careful temperature control to avoid polymerization, yielding 60–65% product.

Q & A

What are the optimal synthetic routes for [(2-Methylcyclopropyl)methyl]benzene, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves cyclopropanation of allylic precursors or coupling reactions. For example:

  • Cyclopropanation: Use transition-metal catalysts (e.g., Rh(II)) to generate the cyclopropane ring via carbene transfer to a styrene derivative. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (0–25°C) critically affect stereoselectivity and yield .
  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a brominated cyclopropane derivative and a benzyl boronic acid. Optimize ligand choice (e.g., SPhos) and base (K2_2CO3_3) to minimize side products .

Table 1: Example Reaction Conditions for Cyclopropanation

PrecursorCatalystSolventTemp. (°C)Yield (%)
AllylbenzeneRh2_2(OAc)4_4DCM2565
Styrene derivativeCu(OTf)2_2Toluene048

Advanced Consideration: Use in situ monitoring (e.g., GC-MS) to track intermediates and adjust reaction parameters dynamically.

How can researchers resolve discrepancies in reported stability data for this compound under varying environmental conditions?

Answer:
Contradictory stability data may arise from differences in experimental setups. To address this:

Standardize Conditions: Conduct stability studies under controlled pH, temperature, and light exposure (e.g., 25°C, pH 7.4 buffer, dark vs. UV light) .

Analytical Validation: Use HPLC with photodiode array detection to quantify degradation products and compare with NMR for structural confirmation .

Systematic Review: Follow protocols like those in phthalate toxicity studies (e.g., isolating variables such as solvent purity or oxygen levels) .

Example Workflow:

  • Accelerated stability testing (40°C/75% RH for 6 weeks).
  • Compare degradation kinetics using Arrhenius modeling.

What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of this compound derivatives?

Answer:

  • X-ray Crystallography: Resolve absolute configuration, particularly for crystalline derivatives. Requires high-quality single crystals .
  • 2D NMR (NOESY/COSY): Detect spatial proximity of cyclopropane protons to adjacent methyl or benzyl groups. Optimize acquisition parameters (e.g., mixing time) to enhance cross-peak resolution .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Advanced Tip: Combine variable-temperature NMR to study ring strain effects on proton coupling constants.

How does the presence of the cyclopropane ring influence the reactivity of this compound in electrophilic substitution reactions?

Answer:
The strained cyclopropane ring increases electron density at the benzyl position, enhancing susceptibility to electrophilic attack. Key observations:

  • Nitration: Preferential para-substitution on the benzene ring due to steric hindrance from the cyclopropane. Use mixed acid (HNO3_3/H2_2SO4_4) at 0°C to minimize ring-opening side reactions .
  • Ring-Opening Reactions: Under acidic conditions, the cyclopropane may undergo cleavage to form allylic intermediates. Monitor with 1^1H NMR for diagnostic peaks (e.g., vinyl protons at δ 5.5–6.0 ppm) .

Table 2: Reactivity Comparison with Non-Cyclopropane Analogs

ReactionThis compoundBenzyl Methyl Ether
Nitration Rate3× fasterBaseline
Ring-OpeningObserved at pH < 2Not observed

What are the key considerations in designing experiments to study the biological interactions of this compound in cellular models?

Answer:

  • Cytotoxicity Screening: Use MTT assays in multiple cell lines (e.g., HEK293, HepG2) with concentrations ranging from 1 nM–100 µM. Include positive controls (e.g., staurosporine) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Adjust for protein binding using ultrafiltration .
  • Pathway Analysis: RNA-seq or proteomics to identify dysregulated pathways (e.g., oxidative stress markers). Validate with qPCR for genes like NRF2 or SOD1 .

Advanced Tip: Apply structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogenated derivatives) to pinpoint bioactive moieties .

Notes

  • References: Ensure all protocols align with safety guidelines for handling strained hydrocarbons (e.g., RIFM criteria for flammability and toxicity) .
  • Data Reproducibility: Archive raw spectral data and reaction logs in FAIR-compliant repositories.

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